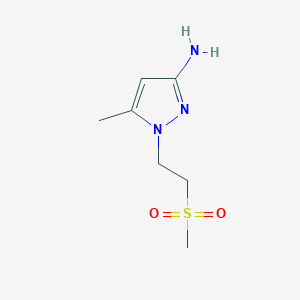
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with a methanesulfonylethyl group and a methyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 5-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonylethyl group. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in amine derivatives .
科学的研究の応用
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase 4 (PDE4), which plays a role in the regulation of inflammatory responses. By inhibiting PDE4, the compound can reduce the production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects .
類似化合物との比較
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
Apremilast: A PDE4 inhibitor with a similar mechanism of action but different structural properties.
Methanesulfonyl chloride: A related compound used as a reagent in the synthesis of methanesulfonate esters and other derivatives.
Tosylates and Mesylates: Compounds with similar sulfonyl groups used in organic synthesis as leaving groups.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance as a multifunctional compound.
特性
分子式 |
C7H13N3O2S |
|---|---|
分子量 |
203.26 g/mol |
IUPAC名 |
5-methyl-1-(2-methylsulfonylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-6-5-7(8)9-10(6)3-4-13(2,11)12/h5H,3-4H2,1-2H3,(H2,8,9) |
InChIキー |
PQANDDRILCOAKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CCS(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


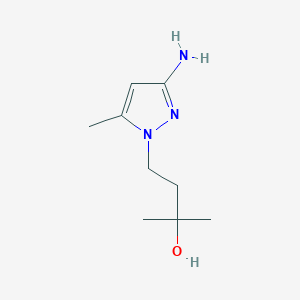
![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
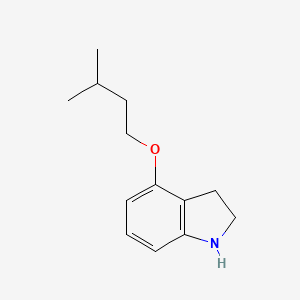
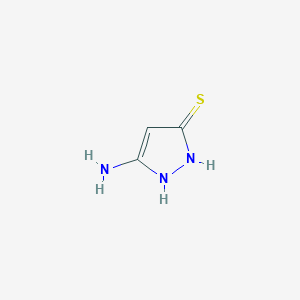


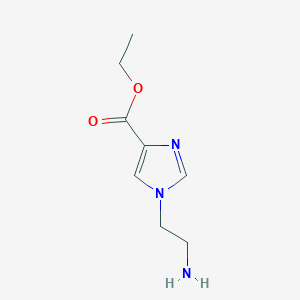
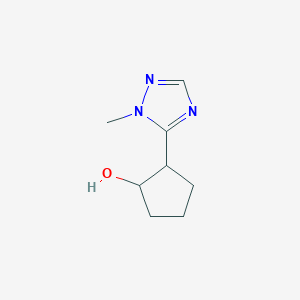

![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)



